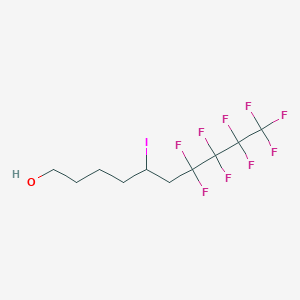
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- is a fluorinated alcohol compound with the molecular formula C10H16F9IO. This compound is characterized by the presence of a long carbon chain with multiple fluorine atoms and an iodine atom, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- typically involves the following steps:
Hydroxylation: The hydroxyl group (-OH) is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive fluorine and iodine species. The production process must ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Hydrocarbons
Substitution: Compounds with substituted functional groups
Aplicaciones Científicas De Investigación
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes, while the iodine atom can participate in halogen bonding interactions. These interactions can affect various molecular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,-heptadecafluoro-
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Uniqueness
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- is unique due to the presence of both fluorine and iodine atoms in its structure. This combination imparts distinct chemical and physical properties, such as high lipophilicity and the ability to form halogen bonds, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
116486-78-3 |
|---|---|
Fórmula molecular |
C10H12F9IO |
Peso molecular |
446.09 g/mol |
Nombre IUPAC |
7,7,8,8,9,9,10,10,10-nonafluoro-5-iododecan-1-ol |
InChI |
InChI=1S/C10H12F9IO/c11-7(12,5-6(20)3-1-2-4-21)8(13,14)9(15,16)10(17,18)19/h6,21H,1-5H2 |
Clave InChI |
WAKUXSKQHJFZNX-UHFFFAOYSA-N |
SMILES canónico |
C(CCO)CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















